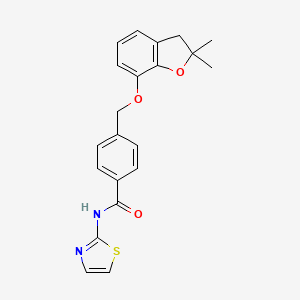

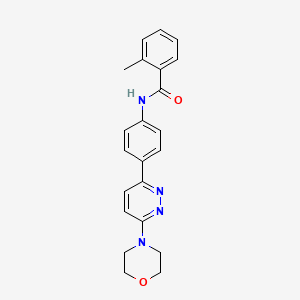

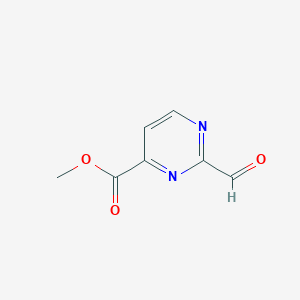

![molecular formula C16H14N2OS2 B2395156 3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922701-48-2](/img/structure/B2395156.png)

3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” is likely to be a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles are known for their wide range of biological activities and are used in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as 1H NMR, 13C NMR, FTIR, and MS .Aplicaciones Científicas De Investigación

Supramolecular Gelators

A study by Yadav and Ballabh (2020) explored N-(thiazol-2-yl)benzamide derivatives, including 3-methyl-N-(thiazol-2-yl)benzamide, as supramolecular gelators. These compounds displayed gelation behavior in ethanol/water and methanol/water mixtures, demonstrating their potential in gelation applications due to multiple non-covalent interactions and the role of methyl functionality (Yadav & Ballabh, 2020).

Anticancer Activity

Tiwari et al. (2017) synthesized a series of Schiff’s bases containing a thiadiazole scaffold and benzamide groups, demonstrating promising in vitro anticancer activity. These compounds were evaluated against human cancer cell lines, showing potential as anticancer agents (Tiwari et al., 2017).

Antimicrobial Properties

Palkar et al. (2017) designed and synthesized novel analogs of N-(benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene substituted benzamides. These compounds exhibited promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, indicating their potential as antibacterial agents (Palkar et al., 2017).

Synthesis and Structural Studies

Adhami et al. (2012) synthesized a compound structurally related to 3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide. They used X-ray crystallography for structural analysis and explored its coordination with Pd(II) and Ni(II) ions, contributing to the understanding of its structural and chemical properties (Adhami et al., 2012).

Vascular Endothelial Growth Factor Inhibition

Borzilleri et al. (2006) identified aminothiazole-based analogs as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. Their research contributes to the understanding of the potential therapeutic applications of benzamide derivatives in targeting VEGFR-2 (Borzilleri et al., 2006).

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Some thiazole derivatives have been found to induce cell apoptosis, suggesting potential cytotoxic or antitumor effects .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It is known that benzothiazoles, the class of compounds it belongs to, can interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in different ways, depending on the specific properties of the benzothiazole derivative .

Cellular Effects

Some benzothiazole derivatives have been found to inhibit quorum sensing signals in Chromobacterium violaceum, showing violacein inhibition . This suggests that they can influence cell function and cellular processes .

Molecular Mechanism

Some benzothiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into prostaglandins . Therefore, it is possible that 3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide might exert its effects at the molecular level through similar mechanisms.

Propiedades

IUPAC Name |

3-methyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS2/c1-10-4-3-5-11(8-10)15(19)18-16-17-13-7-6-12(20-2)9-14(13)21-16/h3-9H,1-2H3,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYLUJAHBSUJGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

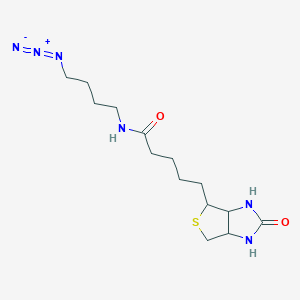

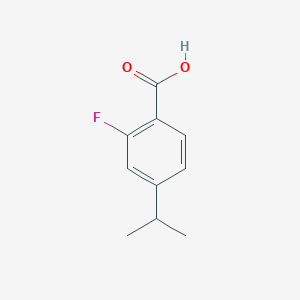

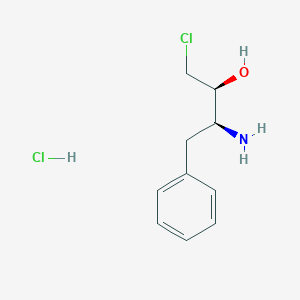

![2-({6-[(4-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2395079.png)

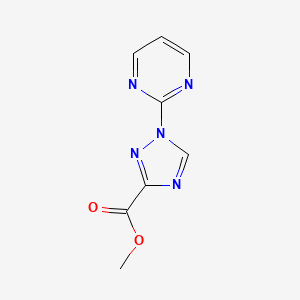

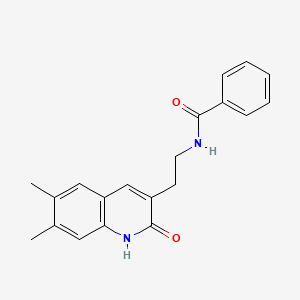

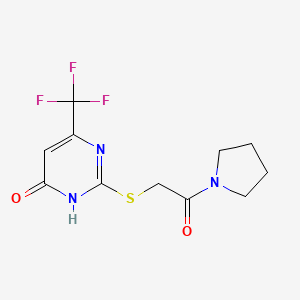

![2-({1-[(Oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2395087.png)

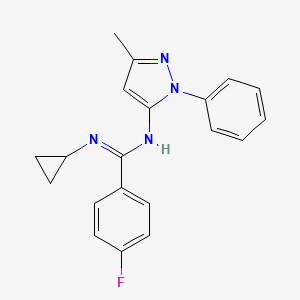

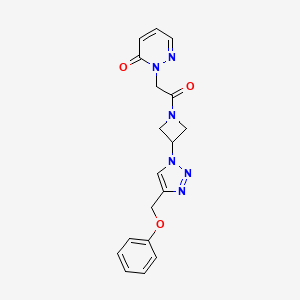

![N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide](/img/structure/B2395089.png)